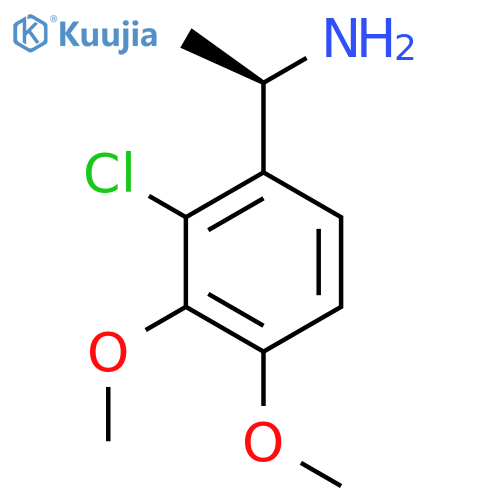

Cas no 1213477-09-8 ((1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine)

1213477-09-8 structure

商品名:(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine

- 1213477-09-8

- EN300-1985975

-

- インチ: 1S/C10H14ClNO2/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-6H,12H2,1-3H3/t6-/m1/s1

- InChIKey: JDUWSYRBCOAIHQ-ZCFIWIBFSA-N

- ほほえんだ: ClC1C(=C(C=CC=1[C@@H](C)N)OC)OC

計算された属性

- せいみつぶんしりょう: 215.0713064g/mol

- どういたいしつりょう: 215.0713064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1985975-10.0g |

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine |

1213477-09-8 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1985975-1.0g |

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine |

1213477-09-8 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1985975-0.25g |

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine |

1213477-09-8 | 0.25g |

$1078.0 | 2023-05-31 | ||

| Enamine | EN300-1985975-0.1g |

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine |

1213477-09-8 | 0.1g |

$1031.0 | 2023-05-31 | ||

| Enamine | EN300-1985975-5.0g |

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine |

1213477-09-8 | 5g |

$3396.0 | 2023-05-31 | ||

| Enamine | EN300-1985975-0.5g |

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine |

1213477-09-8 | 0.5g |

$1124.0 | 2023-05-31 | ||

| Enamine | EN300-1985975-0.05g |

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine |

1213477-09-8 | 0.05g |

$983.0 | 2023-05-31 | ||

| Enamine | EN300-1985975-2.5g |

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine |

1213477-09-8 | 2.5g |

$2295.0 | 2023-05-31 |

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine 関連文献

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

1213477-09-8 ((1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine) 関連製品

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 857369-11-0(2-Oxoethanethioamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 124-83-4((1R,3S)-Camphoric Acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量